REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.N(C(C)C)(C(C)C)CC>CN(C=O)C.C(Cl)Cl>[CH2:13]([NH:20][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[O:11][CH3:12])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
439 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.228 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
438 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0.496 mL
|
Type
|
reactant
|
Smiles
|
N(CC)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at room temperature until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To an ice bath cooled
|
Type
|
WASH
|
Details
|
Extractive work up with ethyl acetate, washing with saturated aqueous NaHCO3, H2O, saturated aqueous KHSO4 and brine
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=C(C=CC(=C1)Br)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |